2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide 2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide
Brand Name: Vulcanchem
CAS No.: 494767-43-0
VCID: VC2690573
InChI: InChI=1S/C11H14N4O/c1-14(2)10(16)7-15-6-4-8-9(15)3-5-13-11(8)12/h3-6H,7H2,1-2H3,(H2,12,13)
SMILES: CN(C)C(=O)CN1C=CC2=C1C=CN=C2N
Molecular Formula: C11H14N4O
Molecular Weight: 218.26 g/mol

2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide

CAS No.: 494767-43-0

Cat. No.: VC2690573

Molecular Formula: C11H14N4O

Molecular Weight: 218.26 g/mol

* For research use only. Not for human or veterinary use.

2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide - 494767-43-0

Specification

CAS No. 494767-43-0
Molecular Formula C11H14N4O
Molecular Weight 218.26 g/mol
IUPAC Name 2-(4-aminopyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide
Standard InChI InChI=1S/C11H14N4O/c1-14(2)10(16)7-15-6-4-8-9(15)3-5-13-11(8)12/h3-6H,7H2,1-2H3,(H2,12,13)
Standard InChI Key DKMBPIRQUZKYHY-UHFFFAOYSA-N
SMILES CN(C)C(=O)CN1C=CC2=C1C=CN=C2N
Canonical SMILES CN(C)C(=O)CN1C=CC2=C1C=CN=C2N

Introduction

Chemical Properties and Structure

Basic Properties

2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide is characterized by the following physicochemical properties:

PropertyValue
CAS Number494767-43-0
Molecular FormulaC₁₁H₁₄N₄O
Molecular Weight218.26 g/mol
SMILES NotationCN(C)C(=O)CN1C=CC2=C1C=CN=C2N
Recommended Storage2-8°C
Physical AppearanceCrystalline solid
Purity (Commercial)≥95%

The compound is available through commercial sources like ChemShuttle (catalog number 104334) and is typically supplied with a purity of 95% or higher .

Structural Characteristics

The structure of 2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide consists of several key components:

  • A pyrrolo[3,2-c]pyridine core - a bicyclic heterocyclic system composed of fused pyrrole and pyridine rings

  • An amino group at the C-4 position of the pyridine ring

  • An N,N-dimethylacetamide moiety attached to the nitrogen of the pyrrole ring

The pyrrolo[3,2-c]pyridine scaffold represents an important pharmacophore found in numerous biologically active compounds. This scaffold is distinct from other pyrrolo-pyridine isomers such as pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[3,2-b]pyridine, each possessing unique electronic properties and binding characteristics .

Synthesis Methods

General Synthetic Approaches to Pyrrolo[3,2-c]pyridine Derivatives

The synthesis of 2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide likely follows synthetic pathways similar to those established for related pyrrolo[3,2-c]pyridine derivatives. Based on literature precedents, several key synthetic routes can be proposed.

Synthetic Route Based on Pyridine Functionalization

A common synthetic approach for pyrrolo[3,2-c]pyridine derivatives involves the functionalization of appropriately substituted pyridines. This method typically begins with 2-bromo-5-methylpyridine and proceeds through several intermediates:

  • Oxidation of 2-bromo-5-methylpyridine to form 2-bromo-5-methylpyridine-1-oxide

  • Nitration to produce 2-bromo-5-methyl-4-nitropyridine-1-oxide

  • Reaction with N,N-dimethylformamide dimethyl acetal

  • Cyclization to form the pyrrolo[3,2-c]pyridine core

  • N-alkylation with a suitable α-haloacetamide derivative

This synthetic pathway, similar to that reported for related compounds, provides access to the desired pyrrolo[3,2-c]pyridine scaffold with appropriate substituents .

N-Alkylation to Introduce the Dimethylacetamide Moiety

Biological Activities and Applications

Structure-Activity Relationship Considerations

The structural features of 2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide contribute to its potential biological activity in several ways:

  • The amino group at position 4 of the pyridine ring can engage in hydrogen bonding interactions with target proteins

  • The N,N-dimethylacetamide moiety may enhance solubility and membrane permeability

  • The N-alkylation at position 1 prevents tautomerization and stabilizes the compound

Studies on related pyrrolo[3,2-c]pyridine derivatives have demonstrated that the nature and position of substituents significantly impact biological activity and selectivity profiles .

Analytical Characterization

Spectroscopic Identification

2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide can be characterized using various analytical techniques:

  • ¹H NMR spectroscopy: Expected to show characteristic signals for:

    • Pyrrole C-H protons (typically 6.4-7.5 ppm)

    • Pyridine C-H proton (typically 7.3-8.8 ppm)

    • Amino group protons (broad signal, 4-5 ppm)

    • Methylene protons adjacent to the amide (typically 4.5-5.0 ppm)

    • N,N-dimethyl protons (typically 2.8-3.1 ppm)

  • ¹³C NMR spectroscopy: Would display distinctive signals for:

    • Amide carbonyl carbon (approximately 165-170 ppm)

    • Aromatic carbons of the pyrrolo[3,2-c]pyridine system (110-150 ppm)

    • N,N-dimethyl carbons (approximately 35-40 ppm)

    • Methylene carbon (approximately 45-50 ppm)

  • Mass spectrometry: Molecular ion peak corresponding to m/z 218.26 [M+H]⁺, with fragmentation patterns consistent with the structural components

Chromatographic Analysis

High-performance liquid chromatography (HPLC) analysis using appropriate conditions can be employed for purity determination and quality control. Typical conditions might include:

ParameterCondition
ColumnC18 reverse-phase
Mobile PhaseGradient of acetonitrile/water with 0.1% formic acid
DetectionUV (typically 254-280 nm)
Flow Rate1.0 mL/min
Temperature30°C

Related Compounds and Structural Analogs

Pyrrolo[3,2-c]pyridine Derivatives

Several related pyrrolo[3,2-c]pyridine derivatives have been reported in the literature, including:

  • 2-(2-aminopyrimidin-4-yl)-6,6-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one, which contains the same core structure but with different functional groups

  • 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which have shown significant antitumor activities through tubulin polymerization inhibition

These related compounds provide valuable insights into the potential biological properties and applications of 2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide.

Comparison with Other Pyrrolo-Pyridine Isomers

Different pyrrolo-pyridine isomers exhibit distinct biological properties:

IsomerNotable Properties/Applications
Pyrrolo[3,2-c]pyridineTubulin polymerization inhibitors, antitumor agents
Pyrrolo[2,3-b]pyridineDopamine D4 receptor ligands, kinase inhibitors
Pyrrolo[3,2-b]pyridineVarious biological activities including kinase inhibition

These structural differences highlight the importance of the specific ring fusion pattern in determining biological activity and target selectivity .

Physicochemical Properties and Pharmacokinetics

Drug-like Properties

The physicochemical properties of 2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide suggest favorable drug-like characteristics:

  • Molecular weight: 218.26 g/mol (within Lipinski's rule of five limit of 500)

  • Estimated LogP: Likely between 1-3, indicating balanced lipophilicity

  • Hydrogen bond donors: 2 (amino group)

  • Hydrogen bond acceptors: 5 (pyridine nitrogen, pyrrole nitrogen, amide oxygen, amino group)

These properties suggest that the compound may exhibit good oral bioavailability and membrane permeability, key factors for potential drug development.

Predicted Metabolic Fate

Based on its structure, 2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide may undergo several metabolic transformations:

  • N-demethylation of the dimethylacetamide group

  • Oxidation of the amino group to a hydroxylamine or nitro group

  • Hydroxylation of the aromatic rings

  • Glucuronidation or sulfation of the amino group

Understanding these potential metabolic pathways is crucial for assessing the compound's pharmacokinetic profile and potential metabolite-related activities or toxicities.

Future Research Directions

Structure-Activity Optimization

Future research on 2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide could focus on:

  • Systematic modification of the amino group at position 4

  • Variation of the N-alkyl chain length and amide substituents

  • Introduction of additional substituents at various positions of the pyrrolo[3,2-c]pyridine core

  • Development of bioisosteric replacements for key structural elements

These structure-activity relationship studies could lead to derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Target Identification and Validation

Based on the biological activities of related compounds, future research could investigate the potential interactions of 2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide with specific targets:

  • Various kinases, particularly those involved in cell cycle regulation

  • Tubulin and related proteins involved in cytoskeletal dynamics

  • Receptor systems, particularly those utilizing heterocyclic ligands

Molecular docking studies, binding assays, and cellular target engagement studies would provide valuable insights into the compound's mechanism of action.

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